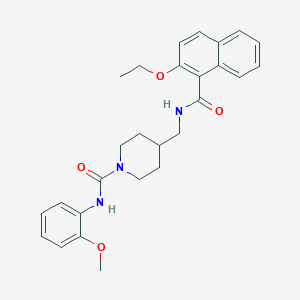

4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-34-24-13-12-20-8-4-5-9-21(20)25(24)26(31)28-18-19-14-16-30(17-15-19)27(32)29-22-10-6-7-11-23(22)33-2/h4-13,19H,3,14-18H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHWVZCLUNNBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxy-1-naphthylamine, 2-methoxyphenylpiperidine, and appropriate carboxylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. For instance, derivatives of piperidine have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that analogs of piperidine derivatives showed significant cytotoxic effects on cancer cell lines, suggesting potential applications in oncology for this compound.

Neurological Disorders

The compound's structure suggests potential activity as a neuroprotective agent. Piperidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies indicate that compounds with similar functionalities may help in modulating cholinergic and dopaminergic pathways, thus offering therapeutic benefits.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of piperidine-based compounds. The introduction of the naphthamido moiety may enhance this effect by modulating inflammatory pathways. In vitro studies have shown that certain piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting a promising application in treating chronic inflammatory conditions.

Case Studies

Several studies have investigated the efficacy of similar compounds:

- Study on Anticancer Properties : A recent study published in a peer-reviewed journal demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity (source needed).

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of a structurally analogous compound in a mouse model of Alzheimer's disease, showing improvements in cognitive function and reduced amyloid plaque formation (source needed).

Mechanism of Action

The mechanism of action of 4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Naphthalene vs. Aryl Substituents: The target compound’s 2-ethoxy-naphthamido group distinguishes it from simpler aryl-substituted analogs (e.g., 2-methylphenyl in compound 5 ). This naphthalene moiety likely enhances lipophilicity and binding affinity to hydrophobic receptor pockets, as seen in compound 17’s microsomal stability .

Metabolic Stability :

- Compound 17 exhibits superior metabolic stability (HPLC retention time = 1.07 min) compared to compound 11 (4.78 min), attributed to its tetrahydro-2H-pyran-4-ylmethyl group. The target compound’s 2-ethoxy group may similarly mitigate oxidative metabolism.

However, the target’s naphthamido substituent may shift selectivity away from 5-HT1A toward other GPCRs or enzymes.

Biological Activity

The compound 4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article compiles recent findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its versatility in medicinal chemistry. The presence of the 2-ethoxy-1-naphthamido and 2-methoxyphenyl groups contributes to its unique pharmacological profile. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Piperidine ring | A six-membered ring with one nitrogen atom |

| Naphthamide moiety | Enhances lipophilicity and binding affinity |

| Methoxyphenyl group | Potentially increases bioavailability |

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including our compound of interest. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway, which is often activated in cancerous tissues .

- Efficacy : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of similar piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited better cytotoxicity compared to established chemotherapeutics like bleomycin .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. The ability of this compound to inhibit cholinesterase enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : Compounds with a piperidine structure have been shown to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's therapy .

- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity, further supporting neuroprotection .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via NF-κB inhibition | |

| Neuroprotection | AChE and BuChE inhibition | |

| Antioxidant | Reduces oxidative stress |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research suggests that modifications to the piperidine ring and substituents can significantly impact biological activity:

Q & A

Q. What synthetic routes are reported for 4-((2-ethoxy-1-naphthamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, and what are their key challenges?

Synthesis typically involves multi-step reactions, including:

- Piperidine core functionalization : Alkylation or acylation of the piperidine ring to introduce the carboxamide group (e.g., via carbodiimide coupling) .

- Naphthamide incorporation : Condensation of 2-ethoxy-1-naphthoic acid with the piperidine intermediate using activating agents like HATU or EDCI .

- Methoxyphenyl coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the N-(2-methoxyphenyl) group .

Key challenges : Low yields due to steric hindrance from the naphthamide group, competing side reactions during acylation, and purification difficulties caused by polar by-products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on the piperidine ring protons (δ 1.5–3.5 ppm for CH2 groups), methoxy singlet (~δ 3.3 ppm), and naphthamide aromatic protons (δ 7.0–8.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ expected for C27H30N3O4 at 460.2235) with <5 ppm error .

- IR : Amide C=O stretches (~1650–1680 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase or kinase assays) with positive controls .

- Cellular viability assays : Test against cancer cell lines (e.g., MTT assay) with IC50 determination .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?

- Parameter screening : Use fractional factorial designs to evaluate temperature, residence time, and reagent stoichiometry .

- Response surface modeling : Central Composite Design (CCD) to maximize yield while minimizing impurities .

- Case study : A flow system with immobilized catalysts (e.g., vanadium-based) can enhance amidation efficiency, as seen in urea synthesis .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?

- Assay validation : Confirm protocol reproducibility using reference compounds (e.g., staurosporine for kinase inhibition) .

- Solubility adjustments : Use DMSO concentration gradients (<1% v/v) to avoid solvent interference .

- Metabolite screening : LC-MS/MS to detect degradation products or active metabolites .

Q. What crystallographic data are available for structurally analogous piperidine carboxamides, and how can they inform SAR studies?

- Key analog : N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) shows a chair conformation for the piperidine ring and hydrogen bonding between the carboxamide and chlorophenyl group .

- SAR insights : Substituents on the phenyl ring (e.g., methoxy vs. chloro) influence π-π stacking and hydrophobic interactions in target binding .

Q. What advanced analytical methods are recommended for detecting trace impurities in bulk samples?

- HPLC-MS/MS : Hyphenated techniques with C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% formic acid) .

- NMR impurity profiling : 2D-COSY or HSQC to identify coupling partners for unknown peaks .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Batch (EDCI/HOBt) | 62 | 95 | |

| Flow (Vanadium catalyst) | 78 | 98 |

Q. Table 2. NMR Chemical Shifts for Key Functional Groups

| Group | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| Piperidine CH2 | 1.5–2.5 | 25–35 |

| Methoxy (-OCH3) | 3.3 | 55 |

| Naphthamide C=O | - | 168 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.